An In-Depth Technical Guide to Propargyl-PEG4-methane: A Versatile Linker for Bioconjugation and Drug Development
An In-Depth Technical Guide to Propargyl-PEG4-methane: A Versatile Linker for Bioconjugation and Drug Development
This guide provides a comprehensive technical overview of Propargyl-PEG4-methane, a cornerstone reagent in modern chemical biology and therapeutic development. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's fundamental properties, core reactivity, and its pivotal role in creating sophisticated bioconjugates. We will explore not only the methodologies but also the underlying chemical principles that drive its utility, ensuring a deep and actionable understanding for its application in the laboratory.
Section 1: Physicochemical Properties and Molecular Structure
A thorough understanding of a linker's physicochemical properties is paramount for its effective implementation. These characteristics dictate solubility, stability, and reactivity, directly influencing experimental design and outcomes.
Molecular Identity
Propargyl-PEG4-methane is a monofunctional, discrete polyethylene glycol (dPEG®) derivative. Its defined structure and molecular weight are critical for ensuring reproducibility in bioconjugation and drug formulation, eliminating the polydispersity issues associated with traditional PEG polymers.
| Property | Value | Source |
| Chemical Name | 2,5,8,11-tetraoxatetradec-13-yne | [1][2] |
| Synonyms | m-PEG4-propargyl, Propargyl-PEG3-methane | [3][4] |
| CAS Number | 89635-82-5 | [1][3][5] |
| Molecular Formula | C₁₀H₁₈O₄ | [1][2][6] |
| Molecular Weight | 202.25 g/mol | [1][3][6] |
| SMILES | C#CCOCCOCCOCCOC | [1][2] |
| Appearance | Solid powder | [1] |
| Purity | Typically >98% | [1][5] |
Chemical Structure Analysis
The utility of Propargyl-PEG4-methane is derived from its three distinct chemical moieties, each contributing a specific function.
Caption: Chemical structure of Propargyl-PEG4-methane.
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The Propargyl Group: This terminal alkyne (C≡CH) is the reactive handle of the molecule. It is specifically designed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][7][8] While highly reactive in this specific transformation, the propargyl group is generally stable under neutral and mildly acidic or basic conditions, but it is susceptible to degradation by strong oxidizing and reducing agents.[9]
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The PEG4 Spacer: The tetraethylene glycol spacer is crucial for imparting favorable physicochemical properties. This hydrophilic chain significantly increases the solubility of the linker and its conjugates in aqueous media.[1][5] In drug development, PEGylation is a well-established strategy to improve the pharmacokinetic profile of a molecule by reducing immunogenicity and prolonging circulation time.[10]
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The Methane (Methyl) Cap: The terminal methyl group (–CH₃) is chemically inert under typical bioconjugation conditions. This makes Propargyl-PEG4-methane a monofunctional linker, ensuring that reactions occur exclusively at the propargyl terminus and preventing unwanted crosslinking or polymerization.
Physicochemical Data Summary
| Property | Details | Rationale & Significance |
| Solubility | Soluble in DMSO and other polar aprotic solvents like DMF. The PEG spacer enhances aqueous solubility. | High solubility in common laboratory solvents provides flexibility in designing reaction conditions for a wide range of substrates, from small molecules to large proteins.[1][11] |
| Stability | Stable for several weeks at ambient temperature, suitable for standard shipping.[1] The ether linkages of the PEG chain are generally robust but can undergo auto-oxidation over long periods, especially in the presence of metal ions.[9] | Understanding stability is key to ensuring reagent integrity. Long-term storage at low temperatures is critical for preventing degradation and ensuring experimental reproducibility. |
| Storage | Solid: Dry, dark at 0-4°C for short-term (weeks) or -20°C for long-term (years).[1] In Solution: Store aliquots at -20°C for up to one month or -80°C for longer periods (up to 6 months).[12] | Proper storage prevents hydrolysis from atmospheric moisture and oxidative degradation, preserving the reactivity of the propargyl group. |
Section 2: Core Reactivity and Mechanism - The Click Chemistry Nexus
The primary utility of Propargyl-PEG4-methane lies in its ability to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[13]
Principle of CuAAC
The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne (the propargyl group) and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. This transformation is exceptionally reliable and bio-orthogonal, meaning it does not interfere with or cross-react with biological functional groups, making it ideal for complex biological systems.
Caption: The CuAAC "Click Chemistry" reaction pathway.
Causality Behind Experimental Choices
A successful CuAAC reaction depends on the careful selection of reagents. The choices are not arbitrary; they are based on chemical principles designed to maximize yield and purity.
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Catalyst System: The reaction is catalyzed by Copper(I).
-
Why Cu(I)? The Cu(I) ion is the active catalytic species that coordinates with the alkyne, activating it for cycloaddition.
-
Practical Sourcing: While Cu(I) salts (e.g., CuBr, CuI) can be used directly, they are prone to oxidation to the inactive Cu(II) state. A more common and robust laboratory practice is to generate Cu(I) in situ. This is achieved by using a stable, inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent. Sodium ascorbate is the most frequently used reducing agent because it rapidly and cleanly reduces Cu(II) to Cu(I) and scavenges oxygen, thereby protecting the catalyst from re-oxidation.
-
-
Stabilizing Ligands: In aqueous or semi-aqueous systems, the Cu(I) catalyst can disproportionate or precipitate.
-
Why Use a Ligand? A copper-chelating ligand is used to stabilize the Cu(I) catalytic center, enhance its solubility, and accelerate the reaction.
-
Common Choices: For reactions in organic solvents or with robust biomolecules, tris-(benzyltriazolylmethyl)amine (TBTA) is often used. For sensitive biological applications where cell permeability and water solubility are critical, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is the ligand of choice. These ligands protect the copper ion and ensure the catalytic cycle proceeds efficiently.
-
-
Solvent Systems: The choice of solvent must accommodate all reactants.
-
Why It Matters: For many bioconjugations, reactions must be performed in aqueous buffers to maintain the integrity of the biomolecule (e.g., protein, antibody). Propargyl-PEG4-methane's inherent hydrophilicity is a major advantage here.
-
Common Choices: Co-solvent systems are frequently employed. A common mixture is a phosphate or TRIS buffer with an organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure the solubility of all components, particularly if the azide-containing molecule is hydrophobic.
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Section 3: Applications in Drug Development and Bioconjugation
The modularity and efficiency of the CuAAC reaction make Propargyl-PEG4-methane an invaluable tool in constructing complex therapeutic and diagnostic agents.
Antibody-Drug Conjugate (ADC) Development
ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component that connects these two parts.
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Role of Propargyl-PEG4-methane: It can serve as a component of the linker system. An azide-functionalized antibody can be precisely conjugated to a propargyl-functionalized drug payload (or vice-versa) using the CuAAC reaction. The PEG4 spacer helps to improve the ADC's overall solubility and pharmacokinetic properties.[1][2]
Caption: Conceptual workflow for ADC synthesis.
PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation. The linker connecting the two recognition ligands is crucial for the PROTAC's efficacy.
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Role of Propargyl-PEG4-methane: This molecule is an essential building block for constructing the PROTAC linker.[14] Its alkyne group allows for the modular and efficient "clicking" of one part of the PROTAC (e.g., the E3 ligase ligand) to the other (the target protein ligand), which would bear an azide. This modular approach accelerates the synthesis of PROTAC libraries for optimization.[15]
Surface Functionalization of Nanoparticles
Targeted drug delivery systems often rely on nanoparticles (e.g., liposomes, polymeric micelles) to carry therapeutic payloads. Functionalizing the surface of these nanoparticles with targeting ligands (e.g., antibodies, peptides) is essential for directing them to the desired cells or tissues.
-
Role of Propargyl-PEG4-methane: It enables a powerful "post-formulation modification" strategy.[10] Nanoparticles can be formulated to display azide groups on their surface. A targeting ligand can be separately conjugated to Propargyl-PEG4-methane. The two components can then be "clicked" together in a final step. This is advantageous because it avoids exposing sensitive targeting ligands to the harsh conditions that are sometimes required for nanoparticle formulation.
Section 4: Experimental Protocols and Handling
Adherence to proper handling and validated protocols is essential for safety and experimental success.
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[6][16]
-
Ventilation: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.[6]
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing or reducing agents, as they can degrade the molecule.[6]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Ensure the area is well-ventilated.[17]
-
Storage Integrity: Before use, allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid, which can lead to hydrolysis.[12]
Protocol: Preparation of a Stock Solution
Objective: To prepare a 100 mM stock solution of Propargyl-PEG4-methane in anhydrous DMSO for use in conjugation reactions.
Materials:
-
Propargyl-PEG4-methane (MW = 202.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Methodology:
-
Calculation: To prepare 1 mL of a 100 mM (0.1 M) solution, the required mass is: Mass = 0.1 mol/L * 0.001 L * 202.25 g/mol = 0.020225 g = 20.23 mg.
-
Weighing: Carefully weigh 20.23 mg of Propargyl-PEG4-methane powder into a clean, dry microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube until the solid is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Causality Note: Anhydrous DMSO is used to prevent any potential side reactions involving water. Storing in aliquots is critical because freeze-thaw cycles can introduce moisture and lead to degradation over time.
Protocol: General Procedure for a CuAAC "Click" Reaction
Objective: To perform a model conjugation of Propargyl-PEG4-methane to an azide-containing molecule (e.g., 3-Azido-7-hydroxycoumarin) for fluorescent labeling.
Materials:
-
Propargyl-PEG4-methane stock solution (100 mM in DMSO)
-
3-Azido-7-hydroxycoumarin (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (50 mM in water)
-
Sodium Ascorbate (NaAsc) solution (1 M in water, freshly prepared)
-
THPTA ligand solution (50 mM in water)
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.4
Methodology:
-
Reaction Setup: In a microcentrifuge tube, add the following in order:
-
350 µL of Reaction Buffer
-
50 µL of 3-Azido-7-hydroxycoumarin (1.0 eq., final concentration 1 mM)
-
15 µL of Propargyl-PEG4-methane (1.5 eq., final concentration 3 mM)
-
50 µL of DMSO (to bring the final organic co-solvent concentration to ~20%)
-
-
Catalyst Premix Preparation: In a separate tube, briefly mix:
-
10 µL of CuSO₄ solution (0.1 eq., final concentration 0.1 mM)
-
10 µL of THPTA solution (0.5 eq., final concentration 0.5 mM). The ligand is added in excess to the copper to ensure full chelation.
-
-
Initiation of Reaction:
-
Add the 20 µL of the CuSO₄/THPTA premix to the main reaction tube.
-
Add 10 µL of the freshly prepared Sodium Ascorbate solution (2 eq. relative to copper, final concentration 2 mM) to initiate the reaction by reducing Cu(II) to Cu(I).
-
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light due to the fluorescent coumarin.
-
Self-Validation (Monitoring): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials and the appearance of a new product spot (TLC) or peak (LC-MS) with the expected mass.
-
Purification: Once complete, the product can be purified using standard techniques such as reverse-phase HPLC.
Causality Note: The reagents are added in a specific order. The catalyst and ligand are premixed before the reducing agent is added to the main reaction. This ensures that the copper is chelated by the ligand before it is reduced, which improves catalytic efficiency and stability. Sodium ascorbate is always prepared fresh as it oxidizes readily in solution.
Conclusion
Propargyl-PEG4-methane is more than a simple chemical; it is a precision tool that enables the elegant and efficient construction of complex molecular architectures. Its well-defined structure, combining a reactive propargyl handle with a biocompatible PEG spacer and an inert methyl cap, provides researchers with a reliable and versatile linker. Its central role in CuAAC "click" chemistry has cemented its importance in the fields of bioconjugation, targeted drug delivery, ADC development, and PROTAC synthesis. By understanding its fundamental properties and the chemical principles governing its reactivity, scientists can fully leverage this molecule to advance the frontiers of medicine and materials science.
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Cenmed Enterprises. Propargyl-PEG4-methane (C007B-382457). [Link]
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MDPI. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). [Link]
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